molecular formula C18H20N2O5S B2995679 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946338-50-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2995679
CAS No.: 946338-50-7
M. Wt: 376.43
InChI Key: WGSRMVVODMLMPF-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, along with a benzamide moiety

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves several steps. One common method includes the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in various biological processes.

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound shares a similar structural framework but differs in the substitution pattern and functional groups.

    2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one: Another related compound with a different core structure and additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the isothiazolidin-2-yl and dimethoxybenzamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-4-8-15(17(16)25-2)18(21)19-13-6-3-7-14(12-13)20-10-5-11-26(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSRMVVODMLMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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